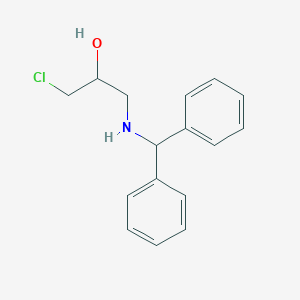

1-(Benzhydrylamino)-3-chloropropan-2-ol

Vue d'ensemble

Description

1-(Benzhydrylamino)-3-chloropropan-2-ol is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Potential in Drug Development

1-(Benzhydrylamino)-3-chloropropan-2-ol serves as a precursor in various chemical syntheses. For instance, it is used in the preparation of 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a compound with potential β-blocker activity. This synthesis involves methods like baker's yeast-induced asymmetric reduction and kinetic resolution, highlighting its significance in producing optically active pharmaceutical intermediates (Nunno et al., 2000).

Application in Antidepressant Agent Synthesis

This compound is also integral in synthesizing analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, which are evaluated as potential antidepressant agents. The synthesis involves regiospecific ring opening of a 1,1-diaryl-2,3-epoxypropane, demonstrating its role in developing new antidepressant medications (Clark et al., 1979).

Role in Antihypertensive Medication Development

Furthermore, this compound is relevant in synthesizing novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, which show promise as antihypertensive agents. These compounds, when administered orally, have shown significant results in spontaneously hypertensive rats, signifying its utility in hypertension treatment research (Cassidy et al., 1992).

Contribution to Organic Chemistry and Drug Synthesis

In addition, its derivatives, like 3-fluoro-1-hydroxypropan-2-one, have been studied for their structure-activity relationships, linking chemical structure to potential therapeutic effects. This research contributes to a broader understanding of the compound's role in organic chemistry and drug synthesis (Pero et al., 1977).

Utility in Urotensin-II Receptor Research

Moreover, it has been involved in discovering nonpeptidic agonists of the urotensin-II receptor, a significant breakthrough in pharmacological research. This discovery paves the way for developing new drugs targeting this receptor (Croston et al., 2002).

Propriétés

IUPAC Name |

1-(benzhydrylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKURQHOBPQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567104 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63477-43-0 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)